molecular formula C19H21N7O2S B6443662 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione CAS No. 2549052-68-6

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione

Cat. No. B6443662
CAS RN: 2549052-68-6
M. Wt: 411.5 g/mol
InChI Key: VWBGWWXIFLHQQT-UHFFFAOYSA-N
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Description

The compound “3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione” is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine ring and a benzothiazole ring . It is part of a class of compounds known as pyrazolopyrimidines, which are known to exhibit various pharmacological activities .


Molecular Structure Analysis

The molecular structure of similar pyrazolopyrimidine compounds has been established by techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors . Key findings include:

Anticancer Effects in Lung Adenocarcinoma

Another derivative, CBS-1, significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation. In vivo studies using a lung adenocarcinoma xenograft nude mice model demonstrated prominent tumoricidal effects .

EGFR-TK Inhibition

Researchers have explored the potential anticancer activity of pyrazolo[3,4-d]pyrimidines. A new series of pyrazolo[3,4-d]pyrimidine derivatives was designed and synthesized to evaluate their anti-proliferative activity and EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibitory activity .

Ultrasonic-Assisted Synthesis and Anticancer Screening

In a separate study, heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine were synthesized via methylene-oxy group. These compounds were tested for in-vitro anticancer activity against various cancer cell lines .

properties

IUPAC Name

N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-12-21-17-15(10-20-25(17)3)18(22-12)26-9-8-13(11-26)24(2)19-14-6-4-5-7-16(14)29(27,28)23-19/h4-7,10,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBGWWXIFLHQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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